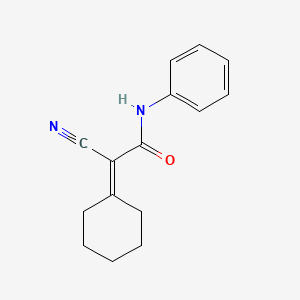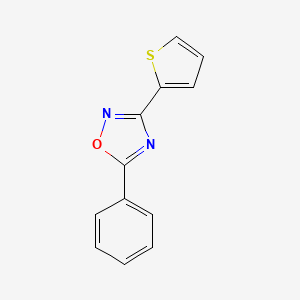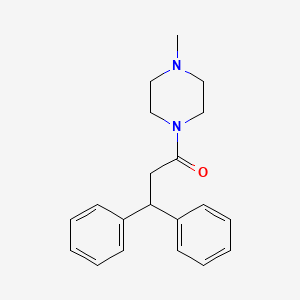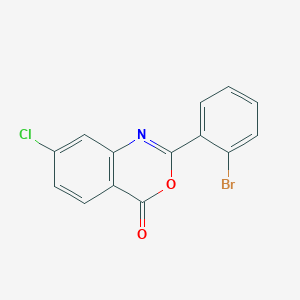![molecular formula C17H25NO3 B5508974 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide is a compound that may have relevance in various chemical and pharmacological studies. The structural elements suggest it could be involved in studies related to cyclohexanecarboxamide derivatives, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of cyclohexanecarboxamide derivatives involves strategic functionalization of the cyclohexane moiety. A similar approach can be adopted for the synthesis of this compound, potentially involving the reaction of an appropriate 3,4-dimethoxyphenyl ethylamine with a cyclohexanecarboxylic acid derivative in the presence of activating agents or coupling reagents (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxamide derivatives typically features a cyclohexane ring adopting a chair conformation, which is crucial for the stability and reactivity of these compounds. X-ray crystallography of similar compounds has revealed significant details about the bond lengths, angles, and conformational preferences that influence their chemical behavior (Özer et al., 2009).
Chemical Reactions and Properties
Cyclohexanecarboxamide derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the reactive carbonyl group. The electron-donating methoxy groups on the phenyl ring could influence the reactivity, making it a site for further functionalization (Hosokami et al., 1992).
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been investigated, highlighting their properties and potential applications in various fields. This research provides foundational knowledge for understanding the chemical behavior and potential uses of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009).
Polymer Science
- The development of aromatic polyamides containing cyclohexane structures, similar to this compound, has been explored. These polyamides exhibit properties like high glass transition temperatures and stability, making them suitable for industrial applications (Hsiao, Yang, Wang, & Chuang, 1999).
Chemical Synthesis
- Studies on the efficient synthesis of N1-substituted hexahydro-3-quinolinecarboxamides, which share structural features with this compound, highlight the significance of these compounds in pharmaceutical development (Yermolayev, Gorobets, Lukinova, Shishkin, Shishkina, & Desenko, 2008).
Fluorescence Studies
- Research involving the fluorescence quenching studies of carboxamide derivatives, similar to this compound, has been conducted. This is essential for understanding their behavior in various solvents, which could have implications in sensing and analytical applications (Patil, Melavanki, Nagaraja, Patil, Sanningannavar, & Kapatakar, 2013).
Catalysis
- The development of new ligands for copper-catalyzed amination of aryl halides to primary (hetero)aryl amines using derivatives of this compound has been explored. This research is crucial for advancing catalytic processes in organic synthesis (Jiang, Dong, Qiu, Chen, Wu, & Jiang, 2020).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDJCJXWDGCBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)
![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)


![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)




